![molecular formula C16H18FN5O3 B5163257 8-{[2-(4-FLUOROPHENOXY)ETHYL]AMINO}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5163257.png)
8-{[2-(4-FLUOROPHENOXY)ETHYL]AMINO}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[2-(4-Fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been the subject of various studies aimed at understanding its structure-activity relationship .
Métodos De Preparación
The synthesis of 8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the reaction of 8-amino-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione with 2-(4-fluorophenoxy)ethylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-{[2-(4-Fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitter systems, particularly those involved in the regulation of neuronal excitability . The compound may act on ion channels or receptors, thereby reducing the likelihood of seizure activity .
Comparación Con Compuestos Similares
Similar compounds include other anticonvulsant agents such as:
- Carbamazepine
- Phenobarbital
- Valproic acid
- Lamotrigine
- Topiramate
Compared to these compounds, 8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific chemical structure, which may offer distinct advantages in terms of efficacy and side effect profile .
Propiedades
IUPAC Name |
8-[2-(4-fluorophenoxy)ethylamino]-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-20-12-13(21(2)16(24)22(3)14(12)23)19-15(20)18-8-9-25-11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOSFUDBVRCKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCOC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)
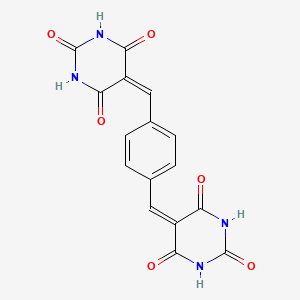
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5163187.png)
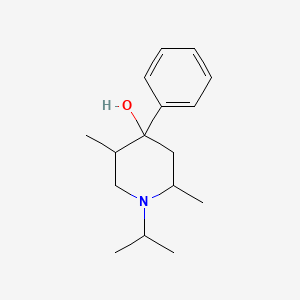
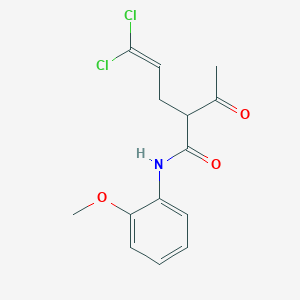
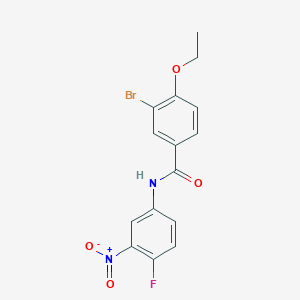

![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)
![methyl 4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate](/img/structure/B5163220.png)
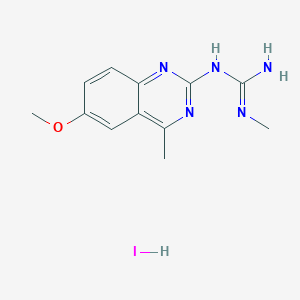
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5163248.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5163263.png)
![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
